molecular formula C21H18N4O2 B2501308 (3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903108-96-2

(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2501308
CAS RN: 1903108-96-2
M. Wt: 358.401
InChI Key: JNARJYKLHRLGIG-UHFFFAOYSA-N
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Description

(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

  • A study by Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their optical properties including absorption and fluorescence spectra with significant Stokes' shifts. These findings suggest potential applications in materials science, particularly for developing luminescent materials (Volpi et al., 2017).

Structural Analysis and Antimicrobial Activity

  • Kumar et al. (2012) explored the synthesis and antimicrobial activity of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. The study highlighted how structural variations influence antimicrobial efficacy, indicating the importance of structural analysis in developing therapeutic agents (Kumar et al., 2012).

Crystallographic Studies

  • Akkurt et al. (2003) detailed the crystal structure of a compound with a pyrimidin-5-yl methanone group, providing insights into molecular conformation and intermolecular interactions. Such crystallographic analyses are critical for understanding compound stability and reactivity (Akkurt et al., 2003).

DFT and Spectroscopic Studies

  • Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of compounds involving pyrrolidin-1-yl methanone groups. The research emphasized the utility of DFT calculations for predicting molecular properties, which is essential for designing compounds with desired characteristics (Huang et al., 2021).

Novel Synthesis Approaches

  • Mabkhot et al. (2015) synthesized new thieno-fused bicyclic compounds, illustrating innovative synthetic routes that expand the chemical space for potential pharmaceutical and material science applications (Mabkhot et al., 2015).

Mechanism of Action

properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(14-4-3-5-16(10-14)27-20-6-1-2-9-23-20)25-15-7-8-19(25)17-12-22-13-24-18(17)11-15/h1-6,9-10,12-13,15,19H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNARJYKLHRLGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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